
(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate is a synthetic derivative of the natural hormone testosterone. This compound is characterized by its epoxy group and an acetoxy group, making it a unique steroidal structure. It has been studied for its potential anti-inflammatory and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate involves multiple steps. One common method starts with the precursor androst-16-en-17-ol, which undergoes epoxidation to introduce the epoxy group at the 2,3 position. This is typically achieved using peracids such as m-chloroperbenzoic acid (mCPBA) under controlled conditions. The resulting epoxide is then acetylated using acetic anhydride in the presence of a base like pyridine to form the acetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of high-purity reagents. The final product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can open the epoxy ring, leading to different derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) can be used to replace the acetate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
(2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Research focuses on its anti-inflammatory and anticancer properties, exploring its potential as a therapeutic agent.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of (2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate involves its interaction with specific molecular targets. The compound exerts its effects by binding to androgen receptors, modulating gene expression, and influencing cellular pathways involved in inflammation and cancer progression. The epoxy group plays a crucial role in its biological activity, contributing to its unique pharmacological profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2α,3α,5α,16α,17β)-2,3:16,17-Diepoxy-androst-17-ol Acetate
- (2α,3α,5α,16α,17α)-2,3:16,17-Diepoxyandrostan-17-yl Acetate
- 2a,3a,16a,17a-Diepoxy-17b-acetoxy-5a-androstane
Uniqueness
Compared to similar compounds, (2α,3α,5α)-2,3-Epoxy-androst-16-en-17-ol Acetate is unique due to its specific epoxy and acetoxy functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
212505-49-2 |
|---|---|
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.468 |
InChI |
InChI=1S/C21H30O3/c1-12(22)23-19-7-6-15-14-5-4-13-10-17-18(24-17)11-21(13,3)16(14)8-9-20(15,19)2/h7,13-18H,4-6,8-11H2,1-3H3/t13-,14-,15-,16-,17-,18+,20-,21-/m0/s1 |
Clé InChI |
XMUJPIDSOJTMMS-VTBMCCKRSA-N |
SMILES |
CC(=O)OC1=CCC2C1(CCC3C2CCC4C3(CC5C(C4)O5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


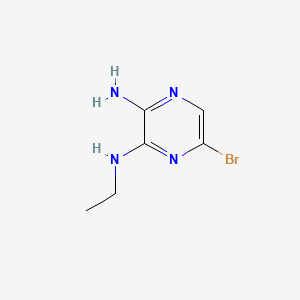
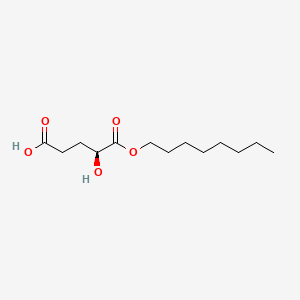
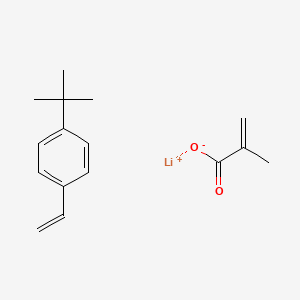
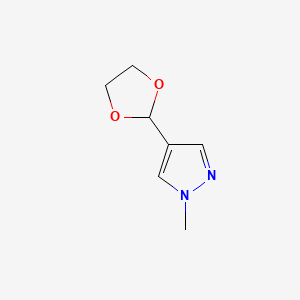
![2,8-Diazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B570921.png)
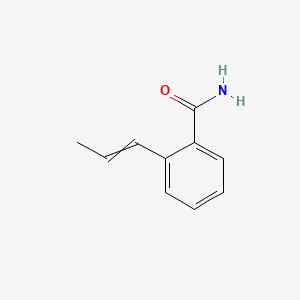
![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)
![Benzo[a]heptalene Acetamide Derivative;](/img/structure/B570924.png)
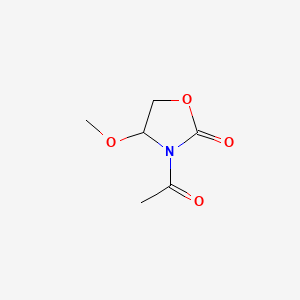
![2H-Pyrido[3,2-e][1,2]oxazine](/img/structure/B570930.png)
![2-Methyloxazolo[4,5-c]pyridin-7-amine](/img/structure/B570935.png)
